molecular formula C50H68ClIrNPS2 B6308299 (3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine;chloro(dihydrido)iridium CAS No. 2055233-32-2

(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine;chloro(dihydrido)iridium

Cat. No.: B6308299
CAS No.: 2055233-32-2
M. Wt: 1005.9 g/mol
InChI Key: KAKPWOOWQOQMTL-MXLXQPIMSA-M
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Description

(3R)-4’-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine;chloro(dihydrido)iridium is a complex organometallic compound. This compound is notable for its unique structure, which includes a spirobiindene core, phosphanyl groups, and an iridium center. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4’-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine;chloro(dihydrido)iridium involves multiple steps. The initial step typically involves the preparation of the spirobiindene core, followed by the introduction of phosphanyl groups and the iridium center. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The use of catalysts and specific solvents, such as tetrahydrofuran, is common to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3R)-4’-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine;chloro(dihydrido)iridium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: It can also undergo reduction reactions, often using hydrogen or other reducing agents.

    Substitution: The compound can participate in substitution reactions, where one or more groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphanyl derivatives, while reduction can produce reduced iridium complexes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are challenging with other catalysts.

Biology

In biological research, the compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical studies.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug delivery agent or a therapeutic agent itself.

Industry

In industrial applications, the compound is used in the synthesis of advanced materials. Its ability to catalyze specific reactions makes it valuable in the production of polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of (3R)-4’-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine;chloro(dihydrido)iridium involves its interaction with molecular targets through its iridium center and phosphanyl groups. These interactions can activate or inhibit specific pathways, depending on the context. The compound’s ability to form stable complexes with various molecules is key to its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Bis(2,4-di-tert-butylphenyl)phosphate: Known for its antioxidant properties.

    3,5-Di-tert-butylcatechol: Used as an antioxidant and stabilizer in various applications.

Uniqueness

What sets (3R)-4’-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine;chloro(dihydrido)iridium apart is its unique combination of a spirobiindene core, phosphanyl groups, and an iridium center. This combination provides it with unique catalytic properties and the ability to form stable complexes with a wide range of molecules, making it highly versatile in scientific research and industrial applications.

Properties

IUPAC Name

(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine;chloro(dihydrido)iridium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H66NPS2.ClH.Ir.2H/c1-46(2,3)35-26-36(47(4,5)6)29-39(28-35)52(40-30-37(48(7,8)9)27-38(31-40)49(10,11)12)42-19-14-17-34-21-23-50(45(34)42)22-20-33-16-13-18-41(44(33)50)51-32-43-53-24-15-25-54-43;;;;/h13-14,16-19,26-31,43,51H,15,20-25,32H2,1-12H3;1H;;;/q;;+1;;/p-1/t50-;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKPWOOWQOQMTL-MXLXQPIMSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)NCC6SCCCS6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C.Cl[IrH2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)NCC6SCCCS6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C.Cl[IrH2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H68ClIrNPS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1005.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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